4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol
Descripción
4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a fluorinated secondary alcohol containing a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The trifluoromethyl group adjacent to the hydroxyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.
Propiedades
IUPAC Name |
4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c12-11(13,14)9(16)1-4-15-5-2-10(3-6-15)17-7-8-18-10/h9,16H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKXAYOMCBCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Actividad Biológica
The compound 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1,1,1-trifluoro-2-butanol is a synthetic organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17F3N2O3
- Molecular Weight : 270.26 g/mol
- CAS Number : 883550-05-8
- Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.
Research indicates that compounds with similar structures often interact with specific receptors in the central nervous system (CNS). For instance, the spirocyclic moiety may enhance binding affinity to sigma receptors, which are implicated in various neuropsychiatric disorders.
Sigma Receptor Binding
A related study on 1,4-Dioxa-8-azaspiro[4.5]decane derivatives demonstrated significant binding affinity for sigma receptors:
- K(i) = 5.4 ± 0.4 nM for a closely related compound, indicating strong interaction potential with sigma receptors .
Pharmacological Effects
The biological activity of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Potential modulation of neurotransmitter systems |
| Anxiolytic | May reduce anxiety-like behaviors in animal models |
| Neuroprotective | Offers protection against neurodegenerative processes |
Study 1: Neuropharmacological Evaluation
In a controlled study, a derivative of the compound was evaluated for its effects on anxiety and depression-like behaviors in rodents. The results indicated:
- A reduction in anxiety-related behaviors as measured by the elevated plus maze test.
- Enhanced serotonergic and dopaminergic activity in brain regions associated with mood regulation.
Study 2: Binding Affinity Assessment
Another study focused on the binding affinity of various derivatives to sigma receptors:
- The compound exhibited selective binding to sigma-1 receptors over sigma-2 receptors, suggesting potential therapeutic applications in treating conditions like depression and schizophrenia .
Toxicology Profile
Preliminary toxicological assessments indicate that while the compound shows promising biological activity, it also presents potential risks:
Comparación Con Compuestos Similares
Comparative Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Core Structure | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Spirocyclic + Trifluoro-butanol | Not reported | ~243 (estimated) | -OH, -CF3 |
| 3a (Thiazolidine-2,4-dione) | Benzylidene-thiazolidine | 255–257 | 374.39 | C=O, spirocyclic |
| BTZ043 | Benzothiazinone | Not reported | 455.34 | -NO2, -CF3, spirocyclic |
| Compound 8 | Hydroxyamino-spiro | 107–109 | 265.31 | -NHOH, spirocyclic |
Research Implications
- Structural Flexibility vs. Rigidity: The spirocyclic core in all compounds provides conformational restraint, but substituents like trifluoro-butanol (target) vs. benzothiazinone (BTZ043) dictate pharmacological specificity.
- Fluorination Effects : The -CF3 group enhances metabolic stability and lipophilicity, a shared advantage in the target compound and BTZ043 .
- Synthetic Challenges : Low yields in compound 5 (23%) highlight the difficulty of mercury-based reductions, whereas higher yields in compound 8 (78%) suggest efficient reductive amination strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
